molecular formula C18H20N4O3 B6636675 N-(4-acetamidophenyl)-4-morpholin-4-ylpyridine-2-carboxamide

N-(4-acetamidophenyl)-4-morpholin-4-ylpyridine-2-carboxamide

Cat. No. B6636675
M. Wt: 340.4 g/mol
InChI Key: JWBILIWMWXEWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AMN082 was first synthesized in 2002 by researchers at Abbott Laboratories as part of a drug discovery program aimed at identifying selective mGluR7 agonists. Since then, AMN082 has been widely used as a research tool to investigate the role of mGluR7 in various physiological and pathological processes.

Mechanism of Action

The mechanism of action of AMN082 involves the binding of the compound to the allosteric site of mGluR7, leading to the activation of the receptor and the inhibition of glutamate release. This results in the modulation of synaptic transmission and the regulation of neuronal excitability.
Biochemical and Physiological Effects:
AMN082 has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, the inhibition of glutamate release, and the regulation of neuronal excitability. In addition, AMN082 has been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AMN082 in lab experiments is its selectivity for mGluR7, which allows for the specific modulation of glutamatergic neurotransmission. However, one limitation is that the effects of AMN082 may vary depending on the experimental conditions and the type of neurons being studied.

Future Directions

There are several future directions for research on AMN082, including the investigation of its potential therapeutic applications in neurological disorders such as Parkinson's disease, epilepsy, and traumatic brain injury. In addition, further studies are needed to elucidate the precise mechanism of action of AMN082 and to identify potential side effects and safety concerns associated with its use.
In conclusion, AMN082 is a selective agonist for mGluR7 that has gained attention as a potential therapeutic agent for various neurological disorders. Its ability to modulate glutamatergic neurotransmission has been extensively studied in vitro and in vivo, and it has been shown to have several biochemical and physiological effects. While there are limitations to its use in lab experiments, AMN082 remains an important research tool for investigating the role of mGluR7 in neurological function and disease.

Synthesis Methods

The synthesis of AMN082 involves several steps, including the preparation of intermediate compounds and the coupling of the final product. The most commonly used method involves the reaction of 4-morpholino-2-chloropyridine with 4-acetamidophenylboronic acid in the presence of a palladium catalyst.

Scientific Research Applications

AMN082 has been extensively studied in vitro and in vivo to elucidate its mechanism of action and potential therapeutic applications. In vitro studies have shown that AMN082 selectively activates mGluR7, leading to the inhibition of glutamate release and the modulation of synaptic plasticity. In vivo studies have demonstrated that AMN082 has neuroprotective effects in animal models of Parkinson's disease, epilepsy, and traumatic brain injury.

properties

IUPAC Name

N-(4-acetamidophenyl)-4-morpholin-4-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-13(23)20-14-2-4-15(5-3-14)21-18(24)17-12-16(6-7-19-17)22-8-10-25-11-9-22/h2-7,12H,8-11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBILIWMWXEWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NC=CC(=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-4-morpholin-4-ylpyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.